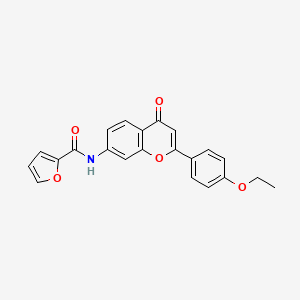

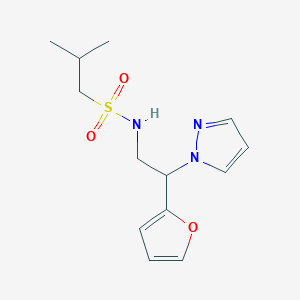

N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved through the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding a high product yield of 94% . This compound was further modified using Suzuki-Miyaura cross-coupling to produce various analogues . Another synthesis approach for furan carboxamide derivatives involved a reaction between N-substituted 2-amino-4,5-dihydro-4-oxofuran-3-carboxylic acids with chlorooxobis(2-oxo-1,3-oxazolidin-3-yl)phosphorus and aromatic amines, leading to a novel rearrangement and the formation of potent antiallergic compounds . Additionally, new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives were synthesized using isatoic anhydride, 2-furoic hydrazide, and substituted salicylaldehydes under ultrasound irradiation, which is a notable method for its ambient temperature conditions and high yields .

Molecular Structure Analysis

The molecular structure of 4-oxo-N-phenyl-4H-chromene-2-carboxamide was determined to crystallize in the space group P2(1)/n, with an anti-rotamer conformation about the C-N bond . Its derivative, 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide, exhibited polymorphism, crystallizing in different space groups, and also formed a hemihydrate . The orientation of the amide O atom in relation to the pyran ring O atom varied between trans- or cis-related .

Chemical Reactions Analysis

The synthesized N-(4-bromophenyl)furan-2-carboxamide and its analogues were subjected to in vitro anti-bacterial activities, showing significant effectiveness against drug-resistant bacteria, with the parent molecule (3) being the most effective . The novel antiallergic furan carboxamides were tested for their ability to inhibit the action of serotonin, histamine, and bradykinin, with one compound showing inhibition rates of 94-100% at certain doses . The 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives were potent tyrosinase inhibitors, with IC50 values significantly lower than the standard kojic acid, and also displayed DPPH free radical scavenging ability .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their molecular structures and biological activities. The high yield of the synthesized compounds suggests good stability and reactivity under the synthesis conditions . The polymorphism of the 7-methoxy derivative indicates variability in physical properties such as solubility and melting point . The biological activities, such as antibacterial and antiallergic effects, as well as tyrosinase inhibition, suggest a high degree of specificity and potency, which are critical physical and chemical properties for potential therapeutic agents .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Applications

A study by Siddiqa et al. (2022) detailed the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues, demonstrating significant in vitro antibacterial activities against clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. This highlights the compound's potential as a basis for developing new antimicrobial agents (Siddiqa et al., 2022).

Anticancer and Antiallergic Properties

Georgiev et al. (1987) explored the synthesis and antiallergic activity of a series of carboxamides, including structures similar to the query compound, showing potent antiallergic activity in various assays. This study points to the broader therapeutic potential of furan-carboxamide derivatives as novel antiallergic agents (Georgiev et al., 1987).

Chemical Synthesis and Reactivity

Research by Aleksandrov and El’chaninov (2017) on the synthesis and reactions of related furan-carboxamide compounds contributes to the understanding of their chemical properties and potential applications in organic synthesis. Their work demonstrates the versatility of these compounds in forming various heterocyclic structures, which could be valuable in developing new materials or pharmaceuticals (Aleksandrov & El’chaninov, 2017).

Chemosensor Development

Meng et al. (2018) synthesized and characterized a highly selective fluorescence chemosensor based on a coumarin derivative for detecting Cu2+ and H2PO4− ions. This research showcases the utility of furan-carboxamide derivatives in environmental monitoring and analytical chemistry, offering a template for developing sensitive and selective chemosensors (Meng et al., 2018).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Biochemical Pathways

Indole derivatives, which have a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propiedades

IUPAC Name |

N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO5/c1-2-26-16-8-5-14(6-9-16)20-13-18(24)17-10-7-15(12-21(17)28-20)23-22(25)19-4-3-11-27-19/h3-13H,2H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRWOPFUFOTKQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B3017958.png)

![2-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenoxy)-N-(2-methoxyethyl)nicotinamide](/img/structure/B3017961.png)

![4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3017963.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B3017964.png)

![{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/no-structure.png)

![3,4-dichloro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide](/img/structure/B3017966.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B3017973.png)

![1-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B3017975.png)